

Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-cyanobenzoate**

Cat. No.: **B141460**

[Get Quote](#)

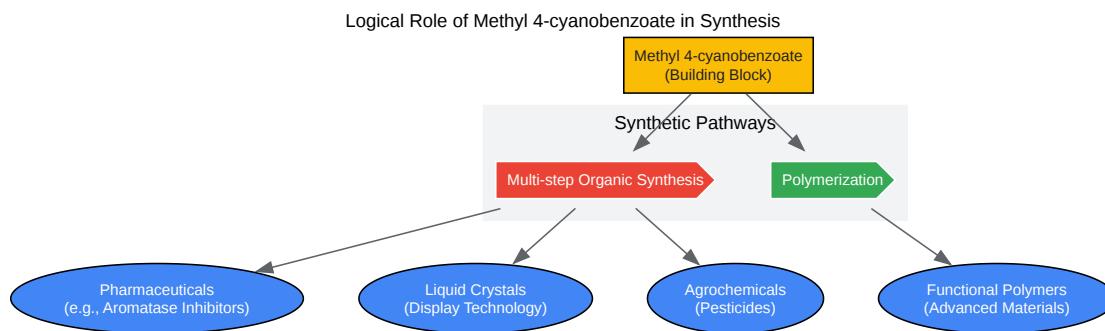
CAS Number: 1129-35-7

This technical guide provides an in-depth overview of **Methyl 4-cyanobenzoate**, a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and functional polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and analytical methods.

Chemical and Physical Properties

Methyl 4-cyanobenzoate is an off-white solid organic compound.[3] It is recognized for its utility in various organic synthesis processes due to its versatile chemical structure, featuring both a methyl ester and a cyano group.[3][4] It is soluble in organic solvents like chloroform and ethyl acetate but insoluble in water.[1][5]

Property	Value	Reference
CAS Number	1129-35-7	[6]
Molecular Formula	C ₉ H ₇ NO ₂	[6][7]
Molecular Weight	161.16 g/mol	[6][7]
Appearance	Off-white crystalline solid	[3]
Melting Point	65-67 °C (lit.)	[1]
Boiling Point	142-144 °C at 12 mmHg (lit.)	[1]
Solubility	Insoluble in water; Soluble in chloroform, ethyl acetate	[1][5]
InChI Key	KKZMIDYKRKGJHG- UHFFFAOYSA-N	[7]
SMILES	COC(=O)c1ccc(cc1)C#N	[7]


Applications in Research and Development

Methyl 4-cyanobenzoate serves as a fundamental building block in several advanced scientific fields:

- Pharmaceutical Synthesis: It is a crucial starting material for the development of new drug candidates.[3] Its structure is incorporated into various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of dual aromatase-sulfatase inhibitors, which are of interest in oncology.[8]
- Liquid Crystals: The rigid, linear structure of cyanobenzoate derivatives is essential for creating liquid crystal materials used in display technologies.[4][9]
- Functional Polymers: The cyano group can be leveraged to enhance properties like thermal stability and dielectric performance when **Methyl 4-cyanobenzoate** is used as a monomer in polymer synthesis.[4]
- Agrochemicals: It is also used as a precursor for the synthesis of various pesticides and other agricultural chemicals.[3]

Logical Pathway: Role in Synthesis

Methyl 4-cyanobenzoate is not typically involved in biological signaling pathways itself but is a critical precursor for synthesizing active molecules. The following diagram illustrates its role as a versatile building block.

[Click to download full resolution via product page](#)

Role of **Methyl 4-cyanobenzoate** as a chemical intermediate.

Experimental Protocols

Synthesis of Methyl 4-cyanobenzoate via Fischer Esterification

This protocol describes the synthesis of **Methyl 4-cyanobenzoate** from 4-cyanobenzoic acid and methanol using an acid catalyst.[\[10\]](#)[\[11\]](#)

Materials:

- 4-cyanobenzoic acid

- Methanol (anhydrous)
- Concentrated sulfuric acid (H_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

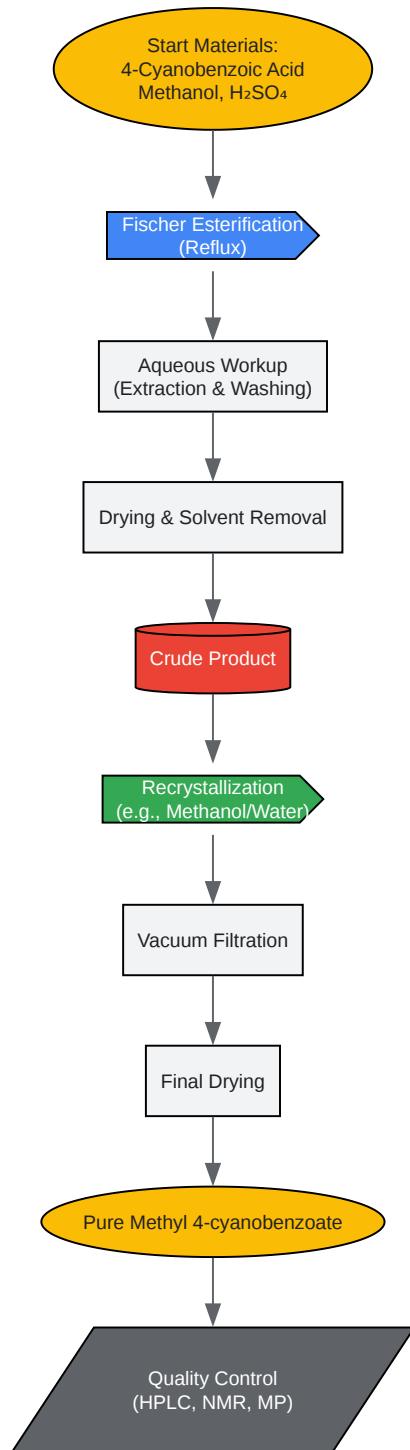
- To a 100-mL round-bottom flask containing a magnetic stir bar, add 4-cyanobenzoic acid (1 equivalent).
- Add an excess of methanol (e.g., 20 mL).
- While stirring, carefully add concentrated sulfuric acid (0.1 equivalents) dropwise as a catalyst.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[10\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the cooled mixture to a separatory funnel containing 50 mL of water.
- Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
- Extract the product into the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude **Methyl 4-cyanobenzoate** can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **Methyl 4-cyanobenzoate**
- Recrystallization solvent (e.g., a mixture of ethanol and water, or methanol)
- Erlenmeyer flask, hot plate, Buchner funnel, filter paper


Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of hot recrystallization solvent to just dissolve the solid.[\[12\]](#)
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.[\[12\]](#)
- Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[\[13\]](#)
- Collect the purified crystals by vacuum filtration using a Buchner funnel.[\[13\]](#)
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[\[12\]](#)
- Dry the crystals under vacuum or in a desiccator to obtain pure **Methyl 4-cyanobenzoate**.

Synthesis and Purification Workflow

The following diagram outlines the general workflow for the synthesis and purification of **Methyl 4-cyanobenzoate**.

Synthesis and Purification Workflow of Methyl 4-cyanobenzoate

[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

Analytical Quality Control

The purity of **Methyl 4-cyanobenzoate** is typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC is widely used for purity assessment of non-volatile compounds. It separates the main component from impurities based on their differential partitioning between a stationary and a mobile phase.
- Typical Conditions: A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. Detection is often performed using a UV detector at a wavelength where the analyte absorbs strongly.

Spectroscopic Analysis:

- ^1H and ^{13}C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the compound.
- IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitrile ($\text{C}\equiv\text{N}$) and ester ($\text{C}=\text{O}$) stretches.
- Mass Spectrometry: This technique confirms the molecular weight of the compound.

Safety and Handling

Methyl 4-cyanobenzoate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[\[6\]](#) It may also cause respiratory irritation.

Precautionary Statements:

- Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use only in a well-ventilated area.
- Response:

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- If on Skin: Wash with plenty of soap and water.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal: Dispose of contents/container to an approved waste disposal plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-cyanobenzoate | 1129-35-7 [chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. lookchem.com [lookchem.com]
- 4. nbinno.com [nbino.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{{(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino}methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. lakeland.edu [lakeland.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methyl 4-cyanobenzoate: A Technical Guide for Researchers and Developers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141460#methyl-4-cyanobenzoate-cas-number\]](https://www.benchchem.com/product/b141460#methyl-4-cyanobenzoate-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com